REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].NC(N)=O.[N-:21]=[N+:22]=[N-].[Na+].C(=O)(O)[O-].[Na+]>O>[N:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[N+:21]=[N-:22] |f:2.3,5.6,7.8|
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Name
|
|
Quantity
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18.89 g
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Type
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reactant
|
Smiles
|
NC=1C=NC=CC1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.66 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for five minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the temperature below 6° C
|
Type
|
WAIT
|
Details
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The mixture was left
|
Type
|
STIRRING
|
Details
|
to stir for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
the mixture was again left
|
Type
|
STIRRING
|
Details
|
to stir at 5° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at ambient temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to yield 21.5 g (89 percent of theory) of dark oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |